molecular formula C10H12N2O5 B14262440 O-[(2-Nitrophenyl)methyl]-L-serine CAS No. 158691-83-9

O-[(2-Nitrophenyl)methyl]-L-serine

Cat. No.: B14262440
CAS No.: 158691-83-9
M. Wt: 240.21 g/mol
InChI Key: VTERJWKRLSSHIC-QMMMGPOBSA-N
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Description

O-[(2-Nitrophenyl)methyl]-L-serine is an organic compound that features a nitrophenyl group attached to a serine amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(2-Nitrophenyl)methyl]-L-serine typically involves the reaction of L-serine with 2-nitrobenzyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of serine attacks the electrophilic carbon of the nitrobenzyl bromide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of appropriate solvents, catalysts, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

O-[(2-Nitrophenyl)methyl]-L-serine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

O-[(2-Nitrophenyl)methyl]-L-serine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of O-[(2-Nitrophenyl)methyl]-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various chemical reactions, altering the activity of the target molecules. The serine moiety can also interact with biological systems, potentially affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • O-[(2-Nitrophenyl)methyl]hydroxylamine hydrochloride
  • 4-Methyl-2-nitrophenyl isocyanate
  • (2S,3S)-3-Formyl-2-({[(4-nitrophenyl)sulfonyl]amino}methyl)pentanoic acid

Uniqueness

O-[(2-Nitrophenyl)methyl]-L-serine is unique due to its combination of a nitrophenyl group and an amino acid moiety

Properties

CAS No.

158691-83-9

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

(2S)-2-amino-3-[(2-nitrophenyl)methoxy]propanoic acid

InChI

InChI=1S/C10H12N2O5/c11-8(10(13)14)6-17-5-7-3-1-2-4-9(7)12(15)16/h1-4,8H,5-6,11H2,(H,13,14)/t8-/m0/s1

InChI Key

VTERJWKRLSSHIC-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC[C@@H](C(=O)O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)COCC(C(=O)O)N)[N+](=O)[O-]

Origin of Product

United States

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